
Diethyl ethylphosphonotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ethylphosphonotrithioate is an organophosphorus compound characterized by the presence of phosphorus, sulfur, and ethyl groups. It is a derivative of ethylphosphonous acid and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Diethyl ethylphosphonotrithioate is synthesized by the addition of sulfur to diethyl ethylphosphonodithioite . The reaction typically involves the use of sulfur as a reagent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Diethyl ethylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new organophosphorus compounds.
Common reagents used in these reactions include sulfur, alkyl halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl ethylphosphonotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals and materials, leveraging its reactivity and stability.
Mecanismo De Acción
The mechanism by which diethyl ethylphosphonotrithioate exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through phosphorylation or other chemical modifications, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Diethyl ethylphosphonotrithioate is similar to other organophosphorus compounds, such as diethyl ethylphosphonodithioite and diethyl phosphonate . its unique structure, with three sulfur atoms, distinguishes it from these compounds. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Propiedades
Número CAS |
13297-95-5 |
|---|---|
Fórmula molecular |
C6H15PS3 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
ethyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-7(8,9-5-2)10-6-3/h4-6H2,1-3H3 |
Clave InChI |
DOEDDEKILKPGOU-UHFFFAOYSA-N |
SMILES canónico |
CCP(=S)(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



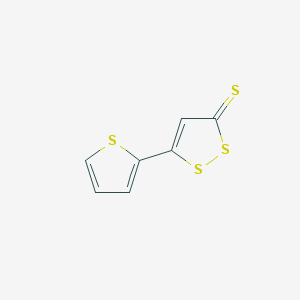

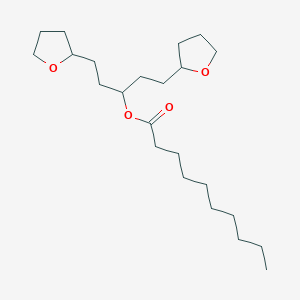
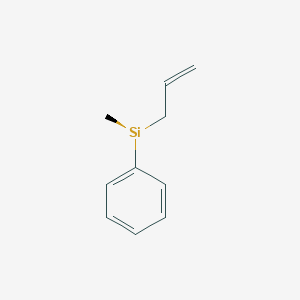
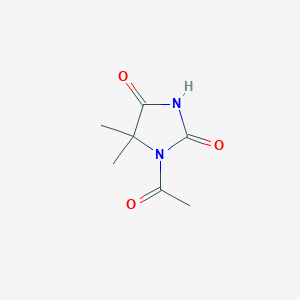
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
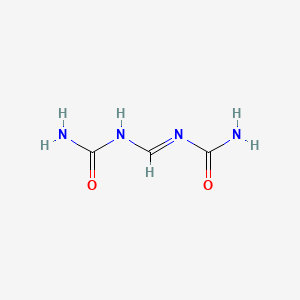
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)


![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
